

An In-depth Technical Guide to the Physicochemical Properties of N-Methylthiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylthiourea**

Cat. No.: **B147249**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Methylthiourea**, a compound of interest in various research and development sectors. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and relevant biological and synthetic pathways.

Core Physicochemical Data

The melting and boiling points of **N-Methylthiourea** are critical parameters for its handling, purification, and application in various experimental settings. The following table summarizes the reported values for these properties.

Property	Value	Source(s)
Melting Point	118-121 °C	[1][2]
118-123 °C	[3][4]	
119-124 °C	[5]	
118-124 °C	[6]	
Boiling Point	141.1 °C at 760 mmHg	[3]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **N-Methylthiourea** sample is completely dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height in the capillary should be approximately 2-3 mm.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
- Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used to quickly determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

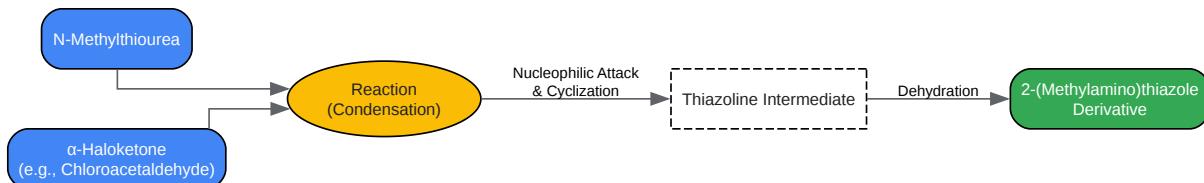
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Micro Method using a Thiele Tube)

This micro-method is suitable for determining the boiling point of a small amount of liquid or a solid that melts at a temperature below its boiling point.

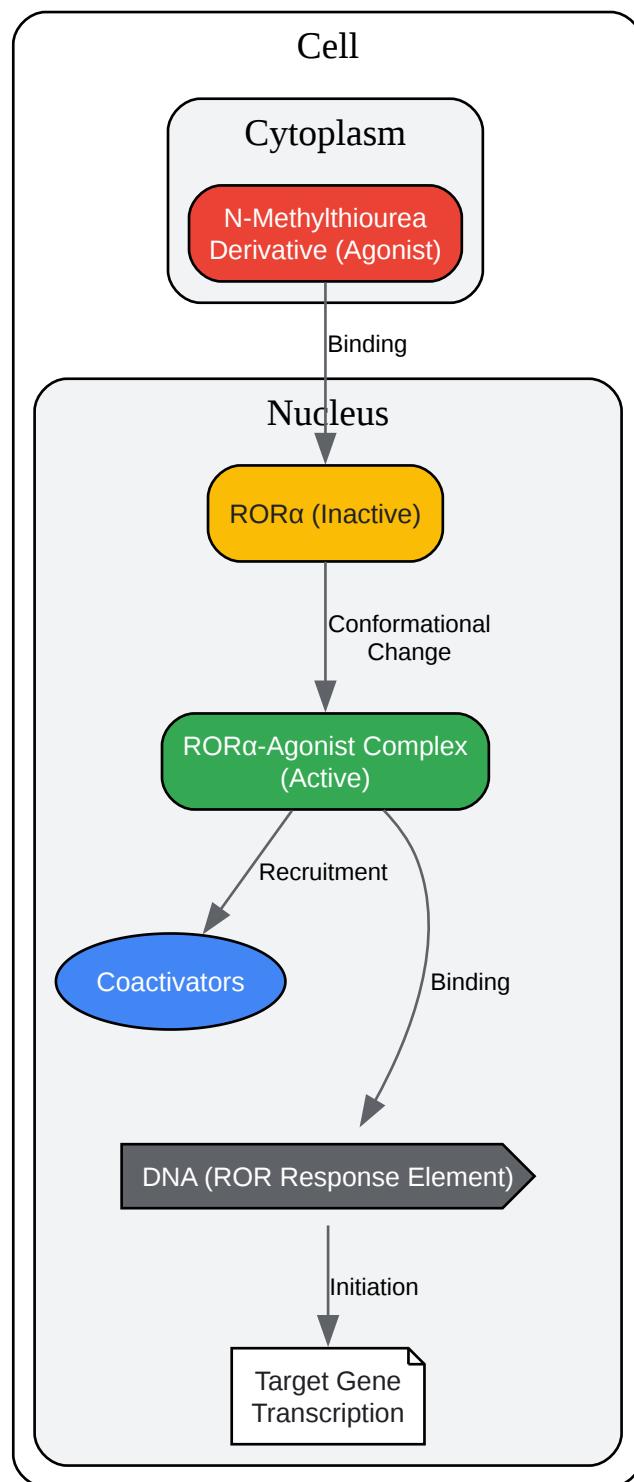
Apparatus:

- Thiele tube
- Thermometer
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil or silicone oil)
- Bunsen burner or heating mantle
- Stand and clamp


Procedure:

- Sample Preparation: A small amount of **N-Methylthiourea** is placed in the small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
- Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

- Heating: The Thiele tube is filled with heating oil to a level just above the side arm. The thermometer and test tube assembly are immersed in the oil in the Thiele tube, ensuring the sample is below the oil level.
- Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
- Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance. The temperature at this exact moment is recorded.


Visualized Workflows and Pathways

To provide a clearer understanding of the chemical and biological contexts of **N-Methylthiourea**, the following diagrams illustrate a key synthetic route and a relevant biological signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hantzsch Thiazole Synthesis using **N-Methylthiourea**.

[Click to download full resolution via product page](#)

Caption: ROR α agonist activity of an **N-Methylthiourea** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-methylthioureas as new agonists of retinoic acid receptor-related orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Methylthiourea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147249#n-methylthiourea-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com